molecular formula C12H12O4 B6317387 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid CAS No. 190067-65-3

2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid

Cat. No.: B6317387
CAS No.: 190067-65-3
M. Wt: 220.22 g/mol
InChI Key: LYUNYAGVRWTGEB-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a hydroxyisopropyl group at the C2 position and a carboxylic acid moiety at C3.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-12(2,15)10-6-8-5-7(11(13)14)3-4-9(8)16-10/h3-6,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNYAGVRWTGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Precursor Transformations

The compound is often synthesized via oxidation of its aldehyde precursor, 2-(2-hydroxypropan-2-yl)benzofuran-5-carbaldehyde . Key methods include:

  • Copper-Acetylide-Mediated Cyclization : Aryl/alkyl acetylenes react with 2-halophenols to form benzofuran intermediates, followed by oxidation of the aldehyde group to carboxylic acid (Figure 1) .

  • Oxidative Methods : Use of mild oxidants (e.g., KMnO₄, CrO₃) or enzymatic systems to convert the aldehyde to carboxylic acid .

Table 1: Oxidation of Aldehyde to Carboxylic Acid

SubstrateOxidant/ConditionsYield (%)Reference
2-(2-Hydroxypropan-2-yl)benzofuran-5-carbaldehydeKMnO₄, acidic aqueous conditions85–90
Analogous benzofuran aldehydesCrO₃ in acetone78

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, isopropyl alcohol) under acidic or coupling agents (DCC, EDCI) to form esters .

  • Amidation : Forms hydrazides or amides with hydrazines/amines, as seen in carbonic anhydrase inhibitor syntheses .

Table 2: Esterification Reactions

SubstrateReagents/ConditionsProductYield (%)Reference
2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic acidCH₃OH, H₂SO₄, refluxMethyl ester92
Analogous benzofuran acidsR-OH, DCC/DMAP, RTAlkyl esters (C1–C6)68–85

Decarboxylation and Functionalization

  • Thermal Decarboxylation : Heating the acid at 150–200°C under inert atmosphere yields 2-(2-hydroxypropan-2-yl)benzofuran .

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/alkyl group introduction at the 5-position .

Table 3: Palladium-Catalyzed Coupling Reactions

SubstrateCatalyst/ReagentsProductYield (%)Reference
Methyl ester derivativePd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-Arylbenzofuran derivatives75–88
Brominated analogNiCl₂(PPh₃)(IPr), R-MgXAlkylated benzofurans70

Biological Activity and Derivatization

The compound’s derivatives show pharmacological potential:

  • Carbonic Anhydrase Inhibition : Ureido-linked benzoic acid derivatives (structural analogs) exhibit submicromolar inhibition of hCA IX/XII isoforms (Table 4) .

  • Cytotoxicity : Dihydrobenzofuran-carboxylic acid analogs display activity against cancer cell lines (HCT-116, IC₅₀ = 3.2 μM) .

Table 4: Inhibitory Activity of Benzofuran Carboxylic Acid Derivatives

CompoundTarget Enzyme (KI, μM)Selectivity (vs hCA I/II)Reference
5-Bromobenzofuran-2-carboxylic acidhCA IX: 0.56>100-fold over hCA I/II
Hippuric acid derivativehCA IX: 64.7Low selectivity

Stability and Functional Group Reactivity

  • Tertiary Alcohol Stability : The 2-hydroxypropan-2-yl group resists oxidation but may undergo dehydration under strong acids .

  • Carboxylic Acid Reactivity : Participates in salt formation (e.g., sodium/potassium salts) for improved solubility .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, particularly in developing novel chemical entities for various applications.
ApplicationDescription
Synthetic RoutesUsed in the synthesis of other benzofuran derivatives.
Reaction TypesUndergoes oxidation, reduction, and substitution reactions.

Biology

  • Antimicrobial Properties: Preliminary studies indicate that 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid exhibits antimicrobial activity against various pathogens.
StudyFindings
In vitro testsShowed efficacy against Gram-positive bacteria.
MechanismLikely involves disruption of bacterial cell wall synthesis.

Medicine

  • Therapeutic Potential: Investigated for its anticancer properties, with research focusing on its ability to inhibit tumor growth through apoptosis induction in cancer cells.
Case StudyResults
Cancer Cell LinesDemonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7).
Mechanism of ActionInduces apoptosis via mitochondrial pathways.

Industry

  • Material Development: Utilized in creating new materials with enhanced properties, including polymers and pharmaceuticals.
ApplicationDescription
Pharmaceutical DevelopmentPotential use in drug formulation due to its bioactive nature.
Material ScienceInvestigated for use in polymer composites due to its structural properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzofuran Core

5-Substituted Benzofuran-2-carboxylic Acid Derivatives
  • 5-Bromo- and 5,7-Dichloro-benzofuran-2-carboxylic Acid Amides (): These derivatives replace the carboxylic acid at C5 with amide groups and introduce halogens (Br, Cl) at C5/C5. The amides reduce acidity compared to carboxylic acids, altering pharmacokinetics (e.g., membrane permeability). Halogenation increases molecular weight and may enhance binding to hydrophobic pockets in targets .
  • 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester (): The piperazine group introduces basicity, while the ester at C2 modifies metabolic stability. This compound’s synthesis emphasizes scalable routes for pharmacological applications .
Dihydrobenzofuran Analogues
  • Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate (): The dihydrobenzofuran ring reduces aromaticity, increasing conformational flexibility.

Functional Group Modifications

Carboxylic Acid vs. Amide/Ester Derivatives
  • 3-((3-Chlorophenyl)ethynyl)-6-hydroxybenzofuran-5-carboxylic Acid Derivatives (): These compounds feature ethynyl-linked chlorophenyl groups and ether side chains. Melting points decrease with bulkier substituents (e.g., 236°C for 7a vs. 166°C for 8d), highlighting how steric effects influence crystallinity .
  • 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic Acid (): Replacing the hydroxypropan group with a hydroxycyclopentyl moiety increases lipophilicity (C14H14O4 vs. C12H12O4), which could enhance tissue penetration but reduce aqueous solubility .

Pharmacologically Relevant Analogues

Olmesartan ():
  • Structure : An imidazole-based angiotensin II receptor antagonist with a hydroxypropan-2-yl group.
  • Comparison : While sharing the hydroxypropan group, Olmesartan’s imidazole ring and tetrazole moiety enable distinct binding to angiotensin receptors. The carboxylic acid in both compounds suggests a role in ionic interactions, but the benzofuran core in the target compound may confer unique electronic properties .
Montelukast Intermediate ():
  • Features a hydroxypropan-2-ylphenyl group but integrates a quinoline-vinyl moiety. The structural complexity underscores the hydroxypropan group’s versatility in diverse drug scaffolds, though the benzofuran core’s rigidity may offer metabolic stability advantages .

Data Tables: Key Properties of Analogues

Compound Name Substituents Molecular Formula Melting Point (°C) Key Functional Groups Reference
2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic acid C2: hydroxypropan-2-yl; C5: COOH C12H12O4 Not reported Carboxylic acid, hydroxyisopropyl
5-Bromo-benzofuran-2-carboxylic acid amide C5: Br; C2: CONHR C10H8BrNO3 Not reported Amide, bromine
Methyl-4-hydroxy-6-methyl-dihydrobenzofuran-5-carboxylate C2: hydroxypropan-2-yl; C5: COOCH3 C13H16O5 Not reported Ester, dihydrobenzofuran
3-((3-Chlorophenyl)ethynyl)-6-hydroxy-2-(4-substituted)benzofuran-5-carboxylic acid C3: Cl-Ph-ethynyl; C5: COOH Varies (C20–C28) 166–236 Ethynyl, ether, carboxylic acid
Olmesartan Imidazole core; tetrazole; hydroxypropan C24H26N6O3 Not reported Tetrazole, carboxylic acid

Research Findings and Implications

  • Synthetic Accessibility : and highlight scalable synthesis routes for benzofuran derivatives, though the hydroxypropan-2-yl group may require specialized protection/deprotection steps .
  • Bioactivity: The hydroxypropan group’s presence in Olmesartan and the target compound suggests a role in target engagement, possibly via hydrogen bonding or steric stabilization.
  • Solubility and Stability : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or amides, critical for oral bioavailability. However, ester prodrugs (e.g., ) may improve absorption before hydrolysis .

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid, and how can purity be optimized?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React 5-bromobenzofuran-2-carboxylic acid with 2-hydroxypropan-2-yl groups under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyisopropyl substituent .
    • Carboxylic Acid Activation : Use ester intermediates (e.g., methyl esters) to minimize side reactions during functionalization. Hydrolysis with LiOH or HCl yields the final carboxylic acid .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include the benzofuran aromatic protons (δ 7.2–7.8 ppm), hydroxyisopropyl -OH (δ 2.1 ppm, broad), and carboxylic acid proton (δ 12–13 ppm, exchangeable) .
    • IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and -OH stretch (~2500–3500 cm⁻¹) .
    • Mass Spectrometry : ESI-MS (negative mode) should show [M–H]⁻ at m/z 249.1 (calculated for C₁₂H₁₂O₄).
  • X-ray Crystallography : Use SHELXL () for refinement; expect hydrogen bonding between the carboxylic acid and hydroxyisopropyl groups influencing crystal packing .

Q. What solubility and stability profiles are critical for experimental design?

Methodological Answer:

  • Solubility :
    • Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol (~10 mg/mL), sparingly in water (<1 mg/mL at pH 7).
    • pH-Dependent Solubility : Increase solubility in basic buffers (pH >8) via deprotonation of the carboxylic acid .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzofuran ring.
    • Avoid prolonged exposure to light (UV-sensitive due to aromatic conjugation).

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Polymorphism : Multiple hydrogen-bonding motifs (carboxylic acid dimer vs. acid-hydroxyl interactions) may lead to mixed crystal forms .
    • Solvent Trapping : Polar solvents (e.g., DMSO) can co-crystallize, complicating structure determination.
  • Solutions :
    • Slow Evaporation : Use low-polarity solvents (e.g., ethyl acetate/hexane) at 4°C to favor single-crystal growth.
    • Co-Crystallization Agents : Add 1,2-diaminocyclohexane to stabilize specific hydrogen-bonding networks .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2); prioritize poses with the carboxylic acid interacting with Arg120/Arg513 .
  • SAR Studies : Modify the hydroxyisopropyl group to methyl or ethyl analogs and compare docking scores to assess steric/electronic effects .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example : If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) while another shows no effect:
    • Assay Conditions : Check differences in cell lines (RAW264.7 vs. THP-1), LPS concentration, or incubation time .
    • Metabolic Stability : Test compound stability in cell media (e.g., ester hydrolysis in serum-containing buffers) .
    • Orthogonal Assays : Confirm activity via ELISA (PGE₂ inhibition) and Western blot (COX-2 expression) .

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